molecular formula C13H15N3O4S B2807572 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine CAS No. 1322604-53-4

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine

Cat. No.: B2807572
CAS No.: 1322604-53-4
M. Wt: 309.34
InChI Key: PESJCDNQTAMPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction

Historical Context of Indole Derivatives in Medicinal Chemistry

Indole derivatives have played a transformative role in drug development since the mid-19th century. The isolation of indole from indigo dye by Adolf von Baeyer in 1866 marked the beginning of its exploration in organic chemistry. Early discoveries, such as the antihypertensive alkaloid reserpine from Rauwolfia serpentina in the 1950s, demonstrated the therapeutic potential of indole-based structures. The indole scaffold’s prevalence in essential biomolecules—including serotonin (5-hydroxytryptamine) and melatonin—further cemented its biological relevance. Serotonin’s role in regulating mood and appetite, mediated through its indole moiety, inspired the development of psychiatric medications like vilazodone, a selective serotonin reuptake inhibitor. Similarly, melatonin’s indole structure underpins its function in circadian rhythm regulation.

The 20th century saw indole derivatives emerge as critical tools in oncology. Drugs such as sunitinib, a tyrosine kinase inhibitor approved for renal cell carcinoma, exemplify indole’s adaptability in targeting cancer pathways. Anti-inflammatory agents like indomethacin further showcased indole’s versatility, inhibiting cyclooxygenase enzymes to reduce pain and inflammation. These milestones established indole as a privileged scaffold in medicinal chemistry, capable of addressing multifaceted healthcare challenges.

Significance of Pyridinylindole Hybrid Structures

Pyridinylindole hybrids, such as 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine, merge two heterocyclic systems with distinct electronic and steric properties. The indole ring contributes aromaticity and hydrogen-bonding capabilities, while the pyridine moiety introduces a nitrogen atom capable of enhancing solubility and participating in coordination chemistry. This synergy creates molecules with improved pharmacokinetic profiles and target selectivity.

For instance, the pyridine ring’s electron-deficient nature can modulate electron distribution across the hybrid structure, influencing interactions with enzymatic active sites. Such hybrids have shown promise in targeting kinases—a class of enzymes critical in cancer progression—by occupying both hydrophobic and hydrophilic regions of the ATP-binding pocket. Additionally, the planar geometry of these hybrids facilitates intercalation into DNA or protein structures, a feature exploited in antiviral and antimicrobial drug design.

Research Evolution and Current Scientific Interest

Over the past decade, research on pyridinylindole hybrids has accelerated, driven by advances in synthetic organic chemistry and computational modeling. The Fischer indole synthesis, a classical method involving the cyclization of phenylhydrazines with carbonyl compounds, remains a cornerstone for constructing indole cores. Modern adaptations, such as microwave-assisted and catalyst-free protocols, have improved yields and reduced reaction times for complex hybrids.

Recent studies emphasize structure-activity relationship (SAR) analyses to optimize hybrid structures. For example, introducing electron-withdrawing groups to the pyridine ring has been shown to enhance binding affinity for kinase targets, while substituents on the indole nitrogen can improve metabolic stability. Computational docking studies further guide the rational design of hybrids, predicting interactions with biological targets like tubulin or serotonin receptors. Current investigations extend beyond therapeutic applications, exploring these compounds’ roles in materials science and catalysis.

Importance in Heterocyclic Chemistry Research

Heterocyclic chemistry thrives on the synthesis and functionalization of ring systems containing multiple heteroatoms. Pyridinylindole hybrids exemplify this principle, combining nitrogen atoms from both indole and pyridine rings. Their synthesis often involves multicomponent reactions or cross-coupling strategies, pushing the boundaries of bond-forming methodologies.

The Reissert indole synthesis, which employs nitration and reduction steps to construct indole derivatives, has been adapted to generate pyridinylindole frameworks with regioselective control. Such methodologies enable the precise installation of functional groups, critical for tuning electronic properties and bioavailability. Furthermore, the development of green synthesis routes—using water as a solvent or recyclable catalysts—aligns with sustainable chemistry goals while producing these hybrids.

Table 1. Representative Indole-Based Hybrid Structures and Their Therapeutic Applications
Hybrid Structure Therapeutic Area Key Biological Target
Pyridinylindole derivatives Oncology Tubulin, Tyrosine kinases
Indole-carbazole hybrids Neurodegenerative diseases Amyloid-beta aggregates
Indole-quinoline hybrids Infectious diseases DNA gyrase, Topoisomerase IV

This table illustrates the diversity of indole hybrids in addressing complex diseases. Pyridinylindole derivatives, in particular, leverage dual heterocyclic motifs to enhance target engagement and pharmacokinetic properties.

The compound this compound epitomizes the innovative fusion of indole and pyridine chemistries. Its development reflects broader trends in drug discovery, where hybrid structures are engineered to overcome limitations of single-scaffold compounds. As synthetic methodologies advance and biological insights deepen, this compound class is poised to contribute significantly to therapeutics and beyond. Future research will likely explore its applications in photopharmacology and targeted drug delivery, further solidifying its role in heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQRTPZZCMCRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . Another method involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine serves as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions such as:

  • Oxidation : Producing oxindole derivatives.
  • Reduction : Yielding 2,3-dihydroindole derivatives.
  • Substitution : Facilitating electrophilic substitution reactions due to the presence of π-electrons in the indole ring.

These reactions are vital for developing new compounds with potential pharmaceutical applications.

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • Exhibits effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial properties, especially against resistant strains like MRSA.
    • MIC Values :
      Bacterial StrainMIC (μg/mL)
      Staphylococcus aureus (ATCC 25923)3.90
      Staphylococcus aureus (MRSA)<1
      Escherichia coliTBD
  • Anti-inflammatory Activity :
    • Studies show that it inhibits cyclooxygenase (COX) enzymes critical in the inflammatory response. The IC50 values for COX inhibition are comparable to standard anti-inflammatory drugs, indicating potential therapeutic use in treating inflammatory conditions.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels through monoamine oxidase (MAO) inhibition. The IC50 values for MAO inhibition have shown high potency in nanomolar ranges.

Case Studies and Research Findings

Several notable studies have investigated the applications of this compound:

  • Antimicrobial Efficacy : A study assessing various indole derivatives demonstrated that this compound showed superior activity against MRSA compared to other tested compounds.
  • Neuroprotective Studies : Research indicates that this compound may modulate neurotransmitter levels effectively, suggesting its potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydroindole and Pyridine Moieties

A key structural distinction among analogs lies in the substitution pattern of the dihydroindole and pyridine rings, as well as the nature of the linker between them.

Compound Name Key Structural Features Molecular Weight Notable Properties/Applications References
2-(2,3-Dihydro-1H-indol-1-yl)pyridin-3-amine Dihydroindole linked directly to pyridin-3-amine 211.25 g/mol Potential enzyme inhibition, drug scaffold
[3-(2,3-Dihydro-1H-indol-1-yl)propyl][1-(pyridin-2-yl)ethyl]amine Propyl linker between dihydroindole and pyridine-ethylamine 281.40 g/mol Increased flexibility; potential CNS activity
2-((1H-Indol-5-yl)oxy)pyridin-3-amine Indole linked via oxygen to pyridin-3-amine 225.24 g/mol Enhanced solubility; possible kinase binding
[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride Ethyl linker between indole and pyridinemethylamine 287.79 g/mol Salt form improves aqueous solubility

Key Observations :

  • Linker Effects : Compounds with flexible linkers (e.g., propyl or ethyl groups) may exhibit improved bioavailability but reduced target specificity compared to direct linkages .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance solubility, a critical factor for in vivo efficacy .
Fused Pyridoindole Derivatives

Compounds like 1-methyl-5H-pyrido[4,3-b]indol-3-amine () feature a rigid fused-ring system, contrasting with the non-fused dihydroindole-pyridine structure of the target compound.

Sulfur-Containing Analogues

Sulfinyl and sulfonyl derivatives (e.g., 12t and 12u in –4) exhibit distinct electronic profiles due to electron-withdrawing sulfur groups. These compounds are often potent enzyme inhibitors (e.g., 15-prostaglandin dehydrogenase inhibitors), suggesting that the target compound’s amine group could be optimized by introducing sulfur-based substituents for enhanced activity .

Physicochemical Comparison
Property This compound [3-(2,3-Dihydro-1H-indol-1-yl)propyl][1-(pyridin-2-yl)ethyl]amine 2-((1H-Indol-5-yl)oxy)pyridin-3-amine
Melting Point Not reported Not reported 149–151°C (similar to )
Solubility Moderate (amine group) Low (neutral form); high as salt High (polar oxygen linker)
LogP (Predicted) ~2.1 ~3.5 ~1.8

Insights :

  • The oxygen linker in 2-((1H-Indol-5-yl)oxy)pyridin-3-amine reduces hydrophobicity (lower LogP), favoring aqueous solubility .
  • Salt formation (e.g., hydrochloride) is a common strategy to address poor solubility in amine-containing compounds .

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines the structural features of indole and pyridine, which are known for their significant roles in various biological processes. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H12N2\text{C}_{11}\text{H}_{12}\text{N}_2

This indicates the presence of an indole moiety fused with a pyridine ring, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains were reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (ATCC 25923)3.90
Staphylococcus aureus (MRSA)<1
Escherichia coliTBD

These results suggest a promising potential for this compound in treating infections caused by resistant bacterial strains, particularly MRSA .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX inhibition were comparable to standard anti-inflammatory drugs, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in neurotransmission and inflammation, influencing pathways associated with pain and infection.
  • Enzyme Inhibition : It acts as an inhibitor of key enzymes like COX and potentially monoamine oxidase (MAO), which are involved in metabolic processes related to inflammation and neurodegeneration .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : In a study assessing various indole derivatives, this compound showed superior activity against MRSA compared to other tested compounds .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels through MAO inhibition. The IC50 values for MAO inhibition were reported in the nanomolar range, indicating high potency .

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-dihydro-1H-indol-1-yl)pyridin-3-amine?

The synthesis typically involves multi-step organic reactions under controlled conditions. Key steps include:

  • Catalytic cross-coupling : Use of palladium or copper catalysts (e.g., copper bromide) in solvents like dimethylformamide (DMF) or toluene under inert atmospheres .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the compound, with yields optimized via reaction time and temperature adjustments .
  • Microwave-assisted synthesis : Accelerated reaction rates for intermediates like halogenated precursors, as demonstrated for structurally related pyridin-3-amine derivatives .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify the indole-pyridine linkage and substituent positions (e.g., δ 8.87 ppm for pyridine protons in analogs) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity by monitoring elution profiles under standardized conditions .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as toxicity data for related indole-pyridine compounds are incomplete .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Substituent variation : Modify the indole ring (e.g., introduce methyl or methoxy groups) and pyridine positions to assess impacts on bioactivity. Compare analogs like N-[2-(5-methoxyindolyl)ethyl]-N-(pyridinylmethyl)amine .
  • Biological assays : Test modified derivatives in cancer cell lines (e.g., MTT assays) or antimicrobial screens to correlate structural changes with potency .
  • Computational modeling : Use QSAR models to predict activity trends based on electronic or steric parameters .

Q. What methodologies are effective for identifying biological targets and mechanistic pathways?

  • Molecular docking : Screen against protein databases (e.g., kinases, GPCRs) to predict binding affinities. For example, imidazo[4,5-b]pyridine analogs target enzymes like tyrosine kinases .
  • Enzyme inhibition assays : Measure IC50_{50} values for candidate targets (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
  • Transcriptomic profiling : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment in cell models .

Q. How can conflicting bioactivity data across studies be resolved?

  • Purity validation : Re-analyze compound batches via HPLC and NMR to rule out impurities (e.g., residual solvents or side products) .
  • Assay standardization : Replicate experiments under consistent conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal assays : Confirm results using multiple methods (e.g., flow cytometry for apoptosis and Western blot for caspase activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.